N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a pyrazole ring, and a nitro group, which contribute to its distinctive properties and reactivity.
Properties
Molecular Formula |
C13H12N4O5 |
|---|---|
Molecular Weight |
304.26 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12N4O5/c1-16-9(5-12(15-16)17(19)20)13(18)14-6-8-2-3-10-11(4-8)22-7-21-10/h2-5H,6-7H2,1H3,(H,14,18) |
InChI Key |
PNLJOMWTUCWYJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole intermediates. One common approach includes the following steps:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Synthesis of Pyrazole Intermediate: The pyrazole ring is often formed via a condensation reaction between hydrazine and a β-diketone.
Coupling Reaction: The benzodioxole and pyrazole intermediates are then coupled using a suitable linker, such as a methyl group, through a nucleophilic substitution reaction.
Nitration: The final step involves the nitration of the pyrazole ring to introduce the nitro group, typically using nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Electrophilic Reagents: Halogens (e.g., chlorine, bromine), nitric acid.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Reduction: Amino derivative of the pyrazole ring.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets and pathways within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also contribute to its binding affinity to specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other compounds containing similar functional groups:
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE: Shares the benzodioxole moiety but differs in the amide linkage and additional substituents.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: Contains the benzodioxole moiety and is studied for its anticancer properties.
BENZODIOXOLE DERIVATIVES AS COX INHIBITORS: Similar benzodioxole structure but different biological targets and applications.
These comparisons highlight the unique combination of functional groups in N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE, which contributes to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
